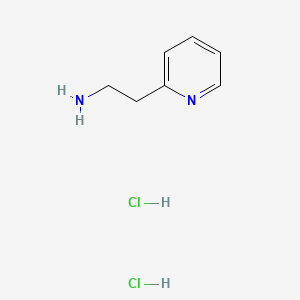

2-Pyridylethylamine hydrochloride

説明

Nomenclature and Chemical Identification in Academic Contexts

In scientific literature and chemical databases, precise nomenclature and identification are paramount for the unambiguous reference to any chemical substance. 2-Pyridylethylamine dihydrochloride (B599025) is identified by a systematic and universally recognized set of names and numbers.

The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is 2-pyridin-2-ylethanamine. nih.govnih.gov The dihydrochloride salt form is therefore referred to as 2-pyridin-2-ylethanamine;dihydrochloride. nih.gov This name accurately describes the molecular structure, which consists of a pyridine (B92270) ring substituted at the second position with an ethylamine (B1201723) group. The "dihydrochloride" suffix indicates the presence of two molar equivalents of hydrochloric acid, which protonate the basic nitrogen atoms of the pyridine ring and the primary amine, forming a stable, water-soluble salt.

In addition to its IUPAC name, the compound is widely known by its Chemical Abstracts Service (CAS) Registry Number, which is 3343-39-3. nih.govtocris.comglpbio.combio-techne.comscbt.com The CAS number for the free base form, 2-pyridylethylamine, is 2706-56-1. nih.gov Researchers may also encounter a variety of synonyms in publications and chemical catalogs. These include:

2-Pyridineethanamine, dihydrochloride scbt.com

2-(2-Aminoethyl)pyridine dihydrochloride nih.gov

2-(2-Pyridyl)ethylamine dihydrochloride

2-(β-Aminoethyl)pyridine dihydrochloride

The chemical and physical properties of 2-Pyridylethylamine dihydrochloride are summarized in the interactive table below.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂·2HCl tocris.comglpbio.comscbt.com |

| Molecular Weight | 195.09 g/mol nih.govtocris.comglpbio.comscbt.com |

| Appearance | Powder |

| Purity | ≥98% scbt.com, ≥99% (HPLC) tocris.combio-techne.com |

| Melting Point | 185-186°C |

| Solubility | Soluble in water and DMSO tocris.comglpbio.com |

These identifiers and properties are crucial for the proper acquisition, handling, and documentation of 2-Pyridylethylamine dihydrochloride in a research setting.

Historical Context of Research on 2-Pyridylethylamine and Related Compounds

The scientific investigation of 2-pyridylethylamine and its salts dates back several decades, with early research focusing on its pharmacological effects related to its structural analogy to histamine (B1213489). Histamine, a pivotal biogenic amine, exerts its diverse physiological effects through interaction with a family of histamine receptors. The structural similarity between 2-pyridylethylamine and histamine, particularly the presence of a heterocyclic ring and an ethylamine side chain, led to its exploration as a tool to probe the activity of these receptors.

Early studies in the late 1970s and 1980s were instrumental in characterizing 2-pyridylethylamine as a selective agonist for the histamine H₁ receptor subtype. wikipedia.org For instance, research from 1979 differentiated the roles of histamine H₁ and H₂-receptors in the heart, using compounds like 2-pyridylethylamine to selectively stimulate H₁-mediated effects. wikipedia.org Subsequent investigations in the late 1980s further solidified its role as an H₁-agonist. Studies on cultured vascular smooth muscle cells demonstrated that 2-pyridylethylamine could mimic the histamine-induced release of intracellular calcium, an effect that was blocked by H₁-antagonists but not H₂-antagonists. This foundational work established 2-pyridylethylamine as a reliable pharmacological tool for isolating and studying H₁ receptor-mediated pathways.

Significance in Modern Scientific Inquiry

The established selectivity of 2-Pyridylethylamine dihydrochloride for the histamine H₁ receptor continues to make it a valuable compound in modern scientific research. Its primary significance lies in its utility as a specific agonist to elucidate the physiological and pathophysiological roles of H₁ receptor activation.

In contemporary research, 2-Pyridylethylamine dihydrochloride is employed to investigate a range of biological processes. For example, it has been used to study vascular phenomena, as it is known to produce vasoconstriction in vivo, a classic H₁ receptor-mediated response. tocris.combio-techne.comscbt.com This allows researchers to explore the mechanisms of blood pressure regulation and vascular tone.

More recent studies have utilized this compound to explore the intricate roles of histamine in the nervous system and inflammatory processes. A 2020 study, for instance, used intra-articular injections of 2-pyridylethylamine to investigate its effects on pain signaling in a rat model of knee-joint pain. medchemexpress.com This research highlighted a potential role for H₁ receptor activation in modulating neuropeptide release within the spinal cord. medchemexpress.combioscience.co.uk Furthermore, its ability to selectively activate H₁ receptors makes it a useful tool in studies on allergic and inflammatory conditions, where histamine is a key mediator. By using 2-pyridylethylamine, researchers can dissect the specific contributions of the H₁ receptor pathway in the complex cascade of inflammatory responses.

The continued use of 2-Pyridylethylamine dihydrochloride in these and other areas of research underscores its enduring importance as a selective pharmacological probe for investigating the multifaceted roles of the histamine H₁ receptor in health and disease.

特性

CAS番号 |

3343-39-3 |

|---|---|

分子式 |

C7H11ClN2 |

分子量 |

158.63 g/mol |

IUPAC名 |

2-pyridin-2-ylethanamine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5,8H2;1H |

InChIキー |

CGTWPKMZGWJCGE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=NC(=C1)CCN.Cl.Cl |

他のCAS番号 |

3343-39-3 |

関連するCAS |

2706-56-1 (Parent) |

同義語 |

2-(2-aminoethyl)pyridine 2-(2-aminoethyl)pyridine dihydrochloride 2-(2-aminoethyl)pyridine monohydrochloride 2-(2-pyridyl)ethylamine 2-(beta-aminoethyl)pyridine 2-pyridylethylamine Lilly 04432 Lilly-04432 LY 04432 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Pathways for 2-Pyridylethylamine Dihydrochloride (B599025)

The synthesis of 2-pyridylethylamine and its dihydrochloride salt is a subject of significant interest due to its role as a histamine (B1213489) H1 receptor agonist and as a precursor for various pharmaceutical compounds. scbt.comtocris.combio-techne.comwikipedia.org Modern synthetic strategies focus on efficiency, selectivity, and greener processes, with continuous flow chemistry emerging as a key technology.

Aza-Michael Reaction Approaches in Continuous Flow Synthesis

Continuous flow chemistry offers substantial improvements over traditional batch processing for the synthesis of 2-pyridylethylamine analogues, primarily through the Aza-Michael reaction. iqs.eduamazonaws.com This reaction involves the addition of an amine to an activated alkene, such as 2-vinylpyridine (B74390). The use of flow reactors, particularly under high pressure and temperature, has been shown to significantly enhance both the reaction rate and selectivity. url.edu

In the synthesis of a related compound, betahistine (B147258) (Nα-methyl-2-pyridylethylamine), a continuous flow process utilizing an Aza-Michael-type reaction in water has been developed. amazonaws.comresearchgate.net This method highlights the potential for using environmentally benign solvents. Research exploring the synthesis of 2-(2-methylaminoethyl)pyridine from 2-vinylpyridine and methylamine (B109427) in flow chemistry has demonstrated that operating at temperatures above the normal boiling point of the mixture leads to enhanced selectivity. url.eduraco.cat

Key advantages of continuous flow synthesis for this class of compounds include:

Improved Selectivity: Flow chemistry can minimize the formation of by-products, such as the product of double addition, N-methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine, which is a common issue in batch synthesis. url.edu

Enhanced Safety: The small reaction volumes within a continuous flow setup allow for better control over reaction exotherms and the safe handling of reactive intermediates at high temperatures and pressures. amazonaws.com

Studies comparing batch and flow processes for the Aza-Michael reaction between vinylpyridines and amines have shown that flow conditions, specifically increased residence time, lead to better conversion and yield. iqs.edu The behavior of the reaction can differ based on the isomer used; for instance, the reaction with 4-vinylpyridine (B31050) in an aqueous amine solution forms a single phase, unlike the two-phase system observed with 2-vinylpyridine, potentially due to micelle formation. iqs.edu

Precursor Chemistry and Reaction Mechanisms

The primary precursors for the synthesis of 2-pyridylethylamine are 2-vinylpyridine and 2-acetylpyridine (B122185). url.educhemicalbook.com

From 2-Vinylpyridine: The most common route involves the Aza-Michael addition of an amine to 2-vinylpyridine. The reaction mechanism is a nucleophilic conjugate addition. A crucial aspect of this reaction is its reversibility, which becomes a key factor in achieving high selectivity, especially in flow chemistry. url.eduraco.cat The main competing reaction is the double addition of the amine to two molecules of 2-vinylpyridine, leading to impurity formation. url.edu A preliminary kinetic model based on first-order reactions has been shown to align well with experimental data for the synthesis of 2-(2-methylaminoethyl)pyridine, a close analogue. url.eduraco.cat

From 2-Acetylpyridine: An alternative synthetic route starts with 2-acetylpyridine. chemicalbook.com This multi-step process involves:

Reaction of 2-acetylpyridine with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate to form the corresponding oxime.

Subsequent reduction of the oxime intermediate. A common method is using zinc powder and ammonium (B1175870) chloride in methanol (B129727). This reduction yields the primary amine, 2-(1-aminoethyl)pyridine. chemicalbook.com

Following the synthesis of the free base, 2-pyridylethylamine, the dihydrochloride salt is typically prepared by treating a solution of the amine with hydrochloric acid.

Crystallographic Characterization and Polymorphism Studies of 2-Pyridylethylamine Dihydrochloride

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation and bioavailability. Crystallographic studies provide essential information on the three-dimensional structure, crystal packing, and potential for polymorphism.

X-ray Powder Diffraction Analysis of Crystal Forms

X-ray Powder Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. nih.gov It provides a unique "fingerprint" for a specific crystalline form by measuring the diffraction of X-rays off the planes of a crystal lattice, governed by Bragg's Law. nih.gov The resulting diffraction pattern, a plot of diffraction angle (2θ) versus intensity, can be used to identify the substance and determine its crystal system and lattice parameters. researchgate.netgovinfo.gov

Influence of Crystallinity on Research Applications

The degree of crystallinity and the specific polymorphic form of a compound like 2-Pyridylethylamine dihydrochloride can significantly impact its properties and, consequently, its utility in research applications. nih.gov

Key Influences of Crystallinity:

| Property Affected | Influence in Research Applications |

| Solubility & Dissolution Rate | Different polymorphs can exhibit varying solubilities. In research, this affects the preparation of stock solutions for in vitro assays and can influence bioavailability in in vivo studies. tocris.comglpbio.com |

| Stability | The most stable polymorphic form is often desired for long-term storage and to ensure reproducibility of experimental results. Amorphous or metastable forms can convert to a more stable form over time. |

| Hygroscopicity | The tendency to absorb moisture from the air can differ between crystal forms, affecting the accuracy of weighing and sample handling. |

| Mechanical Properties | Properties like flowability and compressibility are dependent on crystal habit and are important considerations in formulation studies. |

For a research chemical used as a histamine H1 receptor agonist, consistent and reproducible biological activity is paramount. bio-techne.comnih.gov Undiscovered or uncontrolled polymorphism could lead to variability in experimental outcomes, as different forms may have different dissolution profiles, potentially altering the effective concentration at the receptor site in biological systems. nih.govchemicalbook.com Therefore, thorough crystallographic characterization is essential to ensure the use of a consistent and well-defined solid form throughout a research program.

Derivatization Strategies and Analogue Synthesis

The 2-pyridylethylamine scaffold serves as a valuable starting point for the synthesis of various analogues and can be chemically modified for analytical purposes.

Derivatization is often employed to enhance the detectability of amines in analytical techniques like High-Performance Liquid Chromatography (HPLC). thermofisher.com Since primary amines like 2-pyridylethylamine lack a strong chromophore, derivatizing agents are used to attach a fluorescent or UV-absorbing tag.

Common Derivatization Approaches for Amines:

| Derivatizing Agent | Detection Method | Comments |

| o-Phthalaldehyde (OPA) | Fluorescence | Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence | Reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com |

| Dansyl Chloride | Fluorescence | Reacts with primary and secondary amines to yield fluorescent sulfonamides. |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescence | Used for pre-column derivatization of primary and secondary amines, enabling sensitive detection. mdpi.com |

These methods allow for the sensitive quantification of 2-pyridylethylamine in various matrices. Furthermore, derivatization can be part of a broader strategy to study metabolites or to create probes for biochemical assays. rug.nl

The synthesis of analogues of 2-pyridylethylamine is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically modifying the core structure, researchers can develop compounds with altered potency, selectivity, or pharmacokinetic properties. For example, the synthesis of various N-substituted 2-pyridylethylamines has been explored to develop new histamine analogues. nih.gov Similarly, creating analogues by modifying the pyridine (B92270) ring or the ethylamine (B1201723) side chain can lead to compounds with different receptor binding profiles, as seen in the development of agonists for other histamine receptor subtypes. nih.gov

N-aralkyl Substituted β-2-Pyridylethylamine Derivatives

The secondary amine of β-2-pyridylethylamine is a prime site for functionalization, particularly for the introduction of N-aralkyl groups. These substitutions are critical for modifying the pharmacological and chemical properties of the parent molecule. A primary method for achieving this is through reductive amination . This process involves the condensation of 2-pyridylethylamine with an aromatic aldehyde to form a Schiff base intermediate, which is then reduced in situ to yield the N-aralkyl derivative.

Another significant strategy for creating N-aryl substituted amines is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. While widely used for creating N-arylpyrimidin-2-amines from available guanidines, this protocol is adaptable for the synthesis of various N-aryl derivatives, offering a pathway to a diverse range of compounds under relatively mild conditions. nih.gov For example, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized with moderate to good yields (27% to 82%) using a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II) with a suitable ligand such as Xantphos. nih.gov

| Reaction Type | Reactants | Typical Catalyst/Reagents | Product Type |

| Reductive Amination | 2-Pyridylethylamine, Aromatic Aldehyde | NaBH(OAc)₃, NaBH₄ | N-Arylalkyl-2-pyridylethylamine |

| Buchwald-Hartwig Amination | 2-Pyridylethylamine, Aryl Halide | Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | N-Aryl-2-pyridylethylamine |

Heterocyclic Ring Modifications

Modifications to the pyridine ring of 2-pyridylethylamine can dramatically alter its electronic properties and biological activity. The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution than benzene, often requiring harsh conditions. quora.com When such reactions do occur, substitution is favored at the 3- and 5-positions. quora.com

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution , particularly at the 2- and 4-positions, as the electronegative nitrogen atom can stabilize the anionic intermediate (a Meisenheimer-type complex). quora.commyttex.net

A classic example of this is the Chichibabin reaction , which involves the amination of pyridine or its derivatives using sodium amide (NaNH₂). thefreedictionary.comwikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism where a hydride ion is the leaving group. wikipedia.org The reaction is typically conducted at elevated temperatures in an inert solvent like xylene or at lower temperatures in liquid ammonia. thefreedictionary.comslideshare.net For a 2-substituted pyridine like 2-pyridylethylamine, this reaction would introduce an amino group at the 6-position. If both the 2- and 6-positions are occupied, the amino group may attack the 4-position (γ-position). thefreedictionary.com

Another strategy is vicarious nucleophilic substitution (VNS) , a method for C-H functionalization of electrophilic aromatic compounds. nih.govacs.org This process allows for the introduction of alkyl groups onto the nitropyridine ring, for instance, through the reaction with sulfonyl-stabilized carbanions. nih.gov

| Modification Type | Reagents | Position of Substitution | Notes |

| Electrophilic Substitution | Nitrating/Sulfonating agents | 3- and 5-positions | Requires harsh conditions due to the electron-deficient ring. quora.com |

| Nucleophilic Substitution (Chichibabin) | Sodium Amide (NaNH₂) | 6-position (or 4-position if 2,6 are blocked) | Direct amination of the pyridine ring. thefreedictionary.comwikipedia.org |

| Vicarious Nucleophilic Substitution (VNS) | Sulfonyl-stabilized carbanions | Varies, often near an activating group (e.g., nitro group) | Allows for C-H alkylation of activated pyridine rings. nih.gov |

Side Chain Substitutions and Homologation

Altering the ethylamine side chain, either by adding substituents or changing its length (homologation), provides another avenue for creating structural diversity. Functionalization of the alkyl side chain can be achieved through various methods. For instance, lithiation of alkyl-substituted pyridines, such as 4,4'-dimethyl-2,2'-bipyridine, with n-butyllithium creates a nucleophilic carbon on the methyl group that can react with a range of electrophiles. researchgate.net This principle can be applied to the ethyl side chain of related pyridine compounds.

The synthesis of side-chain terpyridine-functionalized polymers demonstrates a method where a derivative, 4'-(3-hydroxypropoxy)-terpyridine, is first synthesized via nucleophilic substitution and then incorporated into a polymer backbone. nih.gov This highlights the strategy of building a functionalized side chain before attaching it to a core structure.

Synthesis of Betahistine (N-methyl-2-(2-pyridyl)ethylamine dihydrochloride)

Betahistine is a prominent derivative of 2-pyridylethylamine. Its synthesis has been approached through several key pathways.

Aza-Michael Addition Route One of the most practical methods for synthesizing betahistine is the aza-Michael reaction, which involves the nucleophilic addition of methylamine to 2-vinylpyridine. sci-hub.se This method has been optimized for both batch and continuous flow processes.

A recently developed continuous flow process offers significant advantages in terms of efficiency and environmental impact. sci-hub.se In this setup, 2-vinylpyridine and a saturated aqueous solution of methylamine hydrochloride are reacted in a silicon carbide flow reactor at high temperature (170 °C) and pressure (25 bar). sci-hub.se This method achieves an excellent isolated yield of 90%, with over 99% conversion and 94% product selectivity, in a remarkably short residence time of 2.4 minutes. sci-hub.se The use of water as a solvent makes this process more environmentally friendly compared to traditional batch processes that often use organic solvents like toluene. sci-hub.segoogle.com

| Parameter | Continuous Flow Process sci-hub.se | Batch Process (General) |

| Starting Materials | 2-Vinylpyridine, Methylamine HCl (aq) | 2-Vinylpyridine, Methylamine or Methylamine HCl |

| Solvent | Water | Toluene, Isopropanol (B130326) |

| Temperature | 170 °C | Varies (e.g., 108-110 °C) |

| Pressure | 25 bar | Atmospheric |

| Yield | 90% (isolated) | ~64-95% |

| Conversion | >99% | Moderate to High |

| Reaction Time | 2.4 minutes | Hours |

Multi-step Synthesis from 2-Methylpyridine (B31789) An alternative, well-established route begins with 2-methylpyridine as the starting material. google.comresearchgate.netgoogle.com This synthesis involves four main steps:

Condensation: 2-methylpyridine reacts with paraformaldehyde to produce 2-(2-pyridyl)ethanol with a yield of at least 26.6%. researchgate.net

Dehydration: The resulting alcohol is dehydrated using a reagent like acetic anhydride (B1165640) under reflux to form 2-vinylpyridine, achieving a 72% yield. researchgate.net

Amine Addition: Methylamine is added across the double bond of 2-vinylpyridine to give the betahistine free base in 62.5% yield. researchgate.net

Salt Formation: The betahistine base is dissolved in a solvent mixture, such as isopropanol and ethanol, and treated with gaseous hydrogen chloride to precipitate betahistine dihydrochloride with a yield of around 73-96%. researchgate.netgoogle.com

Alternative Synthetic Routes A newer approach synthesizes betahistine by reacting 3-methylaminopropionitrile with acetylene (B1199291) in the presence of a cyclopentadienyl (B1206354) cobalt catalyst. google.com This cyclization reaction occurs in an anhydrous, oxygen-free environment and produces betahistine with a yield of over 80-85%. google.com

Pharmacological and Molecular Research

Histamine (B1213489) Receptor Agonism: A Focus on H1 Receptor Interactions

2-Pyridylethylamine is recognized as a selective agonist for the histamine H1 receptor. medchemexpress.comnih.gov This selectivity makes it a valuable tool in pharmacological research to investigate the specific roles and mechanisms of H1 receptor activation. nih.gov Studies have shown that it effectively stimulates H1 receptors, leading to various physiological responses, such as vasoconstriction and enhanced viability in certain cell types like human colorectal cancer-derived epithelial cells. nih.govrndsystems.com Unlike the endogenous agonist histamine, which acts on all four histamine receptor subtypes, 2-pyridylethylamine's targeted action on H1 receptors allows for the specific exploration of H1-mediated signaling pathways. nih.gov However, its potency and efficacy can vary depending on the tissue and species being studied, with some research indicating it acts as a partial agonist compared to histamine. nih.gov

Receptor Binding Kinetics and Affinity

The interaction of 2-pyridylethylamine with the H1 receptor is characterized by its binding affinity, which is a measure of how strongly the ligand binds to the receptor. While comprehensive kinetic data like association (k_on) and dissociation (k_off) rates for 2-pyridylethylamine are not extensively detailed in the provided results, its affinity is often compared to that of histamine and other agonists. nih.gov For instance, in cultured mouse preoptic/anterior hypothalamic (PO/AH) neurons, 2-pyridylethylamine demonstrated partial agonist activity with an EC50 value of 56 μM. nih.gov In another study using DDT1MF-2 cells (a hamster vas deferens smooth muscle cell line), 2-pyridylethylamine had an EC50 of 85 μM and produced a maximal response that was approximately 65% of that induced by histamine, further supporting its characterization as a partial agonist in some systems. nih.gov The binding affinity of ligands to the H1 receptor is determined by the ratio of the dissociation and association rate constants (Kd = k_off/k_on). nih.gov

Interactive Table: H1 Receptor Agonist Activity

| Compound | Cell Line / Tissue | Parameter | Value | Maximal Effect (% of Histamine) |

| 2-Pyridylethylamine | Mouse PO/AH Neurons | EC50 | 56 μM | 76% |

| 2-Pyridylethylamine | DDT1MF-2 Cells | EC50 | 85 μM | ~65% |

| Histamine | DDT1MF-2 Cells | EC50 | 27 μM | 100% |

Signal Transduction Pathways Activated by H1 Receptor Stimulation

Activation of the histamine H1 receptor by an agonist like 2-pyridylethylamine initiates a cascade of intracellular signaling events. The H1 receptor is a classic G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. mdpi.comkhanacademy.org This signaling pathway is crucial for mediating the physiological effects associated with H1 receptor activation.

Inositol (B14025) Monophosphate (IP1) Accumulation

A key event following the activation of the Gq/11 pathway is the stimulation of phospholipase C (PLC). researchgate.netyoutube.com PLC hydrolyzes a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). youtube.comyoutube.com IP3 is then sequentially dephosphorylated, leading to the accumulation of various inositol phosphates, including inositol monophosphate (IP1). The measurement of inositol phosphate (B84403) accumulation is a common method to quantify H1 receptor activation.

Studies have demonstrated that 2-pyridylethylamine stimulates the accumulation of inositol phosphates. In hamster vas deferens smooth muscle cells (DDT1MF-2), 2-pyridylethylamine (EC50 = 85 μM) was shown to stimulate the formation of [3H]-inositol phosphates, although with lower maximal efficacy compared to histamine. nih.gov This confirms that 2-pyridylethylamine engages the canonical H1 receptor signaling pathway, leading to the generation of these important second messengers.

Gq-coupled Receptor Activation

The histamine H1 receptor is fundamentally coupled to Gq proteins. mdpi.comyoutube.com When an agonist binds, the receptor undergoes a conformational change, which in turn activates the associated Gq protein. The activated Gq alpha subunit then stimulates its effector enzyme, phospholipase C (PLC). khanacademy.orgyoutube.com This activation of PLC by the Gq protein is the initial step that leads to the production of IP3 and DAG. researchgate.net The subsequent rise in intracellular calcium, triggered by IP3 binding to its receptors on the endoplasmic reticulum, and the activation of protein kinase C (PKC) by DAG, mediate many of the cellular responses to H1 stimulation. youtube.com Research confirms that histamine-stimulated inositol phospholipid hydrolysis in cell lines like DDT1MF-2 is mediated via a classical H1 receptor coupled to a G-protein pathway that is insensitive to pertussis toxin, a characteristic of Gq/11 coupling. nih.gov

Neuropharmacological Investigations

Modulation of Respiratory Activity via Parafacial Region H1 Receptors

The parafacial region, which includes the retrotrapezoid nucleus (RTN), is a critical area in the brainstem for the control of breathing. nih.gov This region contains CO2-chemosensitive neurons and plays a significant role in regulating expiratory activity. nih.gov Neurons within this area are known to express histamine receptors. The application of histaminergic compounds to this region can modulate respiratory patterns. While direct studies focusing on the microinjection of 2-pyridylethylamine into the parafacial region were not found in the search results, the presence and function of H1 receptors in this area suggest a potential role for H1 agonists in modulating respiratory activity. The RTN/parafacial respiratory group (pFRG) is involved in generating the respiratory rhythm and contains various types of respiratory neurons, including those with late expiratory (late-E) activity. nih.govnih.gov Given that H1 receptor activation is known to be involved in various neuronal processes, it is plausible that selective H1 agonists like 2-pyridylethylamine could influence the activity of these respiratory neurons, thereby modulating breathing patterns. However, specific research is needed to elucidate the precise effects of 2-pyridylethylamine on parafacial H1 receptors and their ultimate impact on respiratory control.

Effects on Diaphragm Muscle Activity (DIAEMG)

Unilateral injection of histamine into the parafacial region (pF) of anesthetized, vagotomized, and artificially ventilated rats has been shown to increase the amplitude of diaphragm muscle activity (DIAEMG) without altering its frequency. nih.gov In contrast, bilateral injections of the H1 receptor antagonist diphenhydramine (B27) hydrochloride (DPH) into the same region led to a decrease in both the amplitude and frequency of DIAEMG. nih.gov These findings suggest that histamine, acting through H1 receptors in the parafacial region, plays a role in modulating the strength of respiratory muscle contractions.

Excitatory Responses in Chemosensitive Retrotrapezoid Nucleus (RTN) Neurons

The retrotrapezoid nucleus (RTN) contains chemosensitive neurons that are crucial for central respiratory chemoreception, the process by which the brain senses changes in carbon dioxide (CO2) and pH to regulate breathing. nih.gov Research has demonstrated that these RTN neurons exhibit a dose-dependent excitatory response to histamine. nih.gov This excitatory effect is mimicked by the H1 receptor agonist, 2-pyridylethylamine dihydrochloride (B599025) (2-PEA), indicating that the stimulation of RTN neurons by histamine is mediated through H1 receptors. nih.govresearchgate.net This response persists even when fast synaptic transmission is blocked, suggesting a direct action on the RTN neurons. nih.gov

The activation of RTN neurons by CO2 is a complex process involving cell-autonomous effects of protons, paracrine signaling from astrocytes and blood vessels, and excitatory inputs from other CO2-responsive neurons in the central nervous system. nih.gov These neurons are known to be activated by various neurotransmitters, including serotonin (B10506), orexin, and noradrenaline, which may themselves be released in response to hypercapnia. nih.gov

| Compound | Effect on RTN Neuron Activity | Receptor Involved | Reference |

|---|---|---|---|

| Histamine | Dose-dependent excitation | H1 | nih.gov |

| 2-Pyridylethylamine dihydrochloride (2-PEA) | Mimics histamine's excitatory effect | H1 | nih.govresearchgate.net |

Interactions with Serotonergic Signaling in RTN Neurons

Serotonergic neurons, which are themselves sensitive to pH changes, provide excitatory input to the RTN. nih.govresearchgate.net This serotonergic input is another mechanism that can influence breathing rate. researchgate.net Studies have explored the interaction between histamine and serotonin signaling in the RTN. When 2-pyridylethylamine dihydrochloride (2-PEA) was applied in the presence of serotonin, the excitatory response to 2-PEA was diminished. nih.gov This suggests that RTN neurons have a limited capacity to respond to multiple Gq-protein coupled modulators, and that the signaling pathways for histamine and serotonin may converge or occlude one another. nih.gov Activation of serotonin receptors could potentially compensate for weakened responses of chemosensitive RTN neurons, thereby enhancing the stimulatory effect of CO2 on breathing. researchgate.netresearchgate.net

Central Cardiovascular Regulation in the Nucleus Tractus Solitarii (NTS)

The nucleus tractus solitarii (NTS) is a key brainstem region involved in the processing of cardiovascular afferent information and the reflex regulation of blood pressure. nih.govnih.gov

Effects on Mean Arterial Pressure (MAP) and Heart Rate (HR)

While unilateral injection of histamine into the parafacial region increased diaphragm activity, it did not produce a change in mean arterial pressure (MAP). nih.gov However, bilateral injections of the H1 receptor antagonist diphenhydramine hydrochloride into the pF region resulted in a decrease in MAP. nih.gov In anesthetized dogs and cats, histamine has been shown to cause a fall in blood pressure. nih.gov This hypotensive effect is mediated by both H1 and H2 receptors. nih.gov The H1 receptor agonist 2-pyridylethylamine produces vasodilation, which is blocked by H1 antagonists. nih.gov Regarding heart rate, histamine can cause an increase, an effect that is prevented by H1 receptor blockade. nih.gov

| Parameter | Effect of 2-Pyridylethylamine (H1 Agonist) | Reference |

|---|---|---|

| Mean Arterial Pressure (MAP) | Contributes to vasodilation, leading to a decrease in blood pressure. | nih.gov |

| Heart Rate (HR) | Contributes to an increase in heart rate. | nih.gov |

Spinal Cord Mechanisms and Neuropeptide Y (NPY) Release

NPY-mediated Antinociception in Pain Models

Research has indicated that the histamine-1 (H1) receptor agonist, 2-pyridylethylamine (2-PEA), can induce antinociception, or pain relief, in animal models of pain. medchemexpress.comnih.gov Specifically, intra-articular injection of 2-PEA has been found to decrease formalin-induced articular nociception in rats. nih.gov This antinociceptive effect appears to be mediated by the release of neuropeptide Y (NPY) in the spinal cord. nih.gov

NPY is a neurotransmitter known to be involved in the modulation of pain. nih.govarxiv.org The antinociception produced by 2-PEA was reversed by a sub-effective intrathecal dose of a Y1 receptor antagonist. nih.gov Furthermore, this effect was prevented by pretreatment with the neurotoxin NPY-saporin, which also reduced the levels of Y1 receptors in the spinal cord. nih.gov These findings strongly suggest that the pain-relieving effects of H1 receptor agonists like 2-PEA in this model are dependent on the spinal release of NPY and its subsequent action on Y1 receptors. nih.gov NPY itself, when administered spinally, reduces behavioral and neurophysiological signs of both acute and chronic pain. nih.gov In models of inflammatory pain, the antinociceptive actions of NPY are primarily mediated by spinal Y1 receptors. nih.gov

| Condition | Effect of 2-Pyridylethylamine | Mediator | Receptor Involved | Reference |

|---|---|---|---|---|

| Formalin-induced articular pain | Antinociception (Pain Relief) | Spinal Neuropeptide Y (NPY) | Y1 Receptor | nih.gov |

Inflammation and Tissue Remodeling Studies

The chemical compound 2-Pyridylethylamine dihydrochloride has been a subject of investigation in studies concerning inflammation and the subsequent remodeling of tissues. Research has particularly focused on its influence on collagen dynamics and immune cell modulation, providing insights into its potential roles in these complex biological processes.

Myofibroblasts are key cells in tissue repair and fibrosis, primarily through their production of extracellular matrix components like collagen. The activity of these cells and the regulation of collagen deposition are critical areas of research in understanding and potentially influencing tissue remodeling.

In studies involving cultured heart myofibroblasts isolated from intact rat hearts, 2-Pyridylethylamine dihydrochloride, an agonist of the histamine H1 receptor, has been shown to influence collagen content. nih.govnih.gov Investigations have revealed that this compound significantly increases collagen deposition in these cell cultures at various concentrations. nih.gov Specifically, statistically significant increases in collagen levels were observed at concentrations of 1x10⁻⁸ M, 1x10⁻⁶ M, and 1x10⁻⁴ M, with the most potent effect noted at the highest concentration. nih.govnih.gov

This effect was part of a broader study where all tested histamine receptor agonists (for H1, H2, H3, and H4 receptors) were found to elevate collagen content in heart myofibroblast cultures. nih.govnih.gov Histamine itself was observed to increase collagen content and the expression of the α1 chain of the procollagen (B1174764) type III gene. nih.govnih.gov

Table 1: Effect of 2-Pyridylethylamine Dihydrochloride on Collagen Deposition in Heart Myofibroblasts

| Concentration | Outcome | Statistical Significance |

|---|---|---|

| 1x10⁻⁸ M | Significant increase in collagen deposition | P<0.001 |

| 1x10⁻⁶ M | Significant increase in collagen deposition | P=0.03 |

| 1x10⁻⁴ M | Significant increase in collagen deposition | P<0.001 |

Research has also explored the impact of 2-Pyridylethylamine dihydrochloride on myofibroblasts derived from wound granulation tissue. In this context, the compound has been found to augment the collagen content within cell cultures. nih.gov When applied at concentrations ranging from 10⁻⁷ M to 10⁻³ M, 2-Pyridylethylamine dihydrochloride significantly increased collagen levels. nih.gov This effect was observed to mimic the action of histamine, which also increased collagen content in these cultures. nih.gov The study highlights that histamine's effect on augmenting collagen deposition is a crucial part of the inflammatory reaction that influences the healing process. nih.govpnas.org

The specificity of the histamine H1 receptor's involvement in collagen regulation appears to differ depending on the tissue type. In myofibroblasts from wound granulation tissue, the role of the H1 receptor is quite clear. The stimulatory effect of histamine on collagen content was reduced by ketotifen (B1218977), an H1 receptor inhibitor, and mimicked by 2-Pyridylethylamine dihydrochloride, the H1 agonist. nih.gov This strongly indicates that histamine increases collagen content in these cells through the stimulation of the H1 receptor. nih.gov

However, in heart myofibroblasts, the situation is more complex. While 2-Pyridylethylamine dihydrochloride (the H1 agonist) did increase collagen content, the H1 receptor antagonist ketotifen did not block the action of histamine. nih.govnih.gov This has led to the hypothesis that the effect of 2-Pyridylethylamine dihydrochloride in cardiac myofibroblasts may be non-specific and not dependent on the H1 receptor. nih.govnih.gov In these cells, it is suggested that histamine augments collagen content primarily through the activation of H2, H3, and H4 receptors. nih.govnih.gov

Beyond its effects on the extracellular matrix, 2-Pyridylethylamine dihydrochloride has been studied for its ability to modulate the activity of immune cells, particularly T-lymphocytes.

The regulation of immune responses often involves a balance between suppressor and contrasuppressor T-cells. Research has shown that histamine can activate both of these T-cell subsets, and the use of specific agonists has helped to delineate these opposing actions. nih.gov

Studies using synthetic histamine agonists have revealed that 2-Pyridylethylamine dihydrochloride, as a histamine H1 receptor agonist, has a propensity to activate contrasuppression. nih.gov This is in contrast to H2 receptor agonists, which tend to activate suppressor cells. nih.gov This dual nature of histamine's effect, brought to light by the use of specific agonists like 2-Pyridylethylamine dihydrochloride, suggests that histamine can serve as an inducer of microenvironmental immunomodulation by activating different regulatory T-cells at sites of immune responses. nih.govnih.gov In one experimental model, the treatment of contrasuppressor cells induced by 2-Pyridylethylamine dihydrochloride with complement and anti-I-J antibody, which eliminates contrasuppressor cells, unmasked a high level of suppressor cell activity. nih.gov This further supports the idea that the H1 receptor is involved in activating the contrasuppressor pathway. nih.gov

Vascular Biology Research

Mechanisms of Vasoconstriction in vivo

2-Pyridylethylamine dihydrochloride is established as a histamine H1 receptor agonist that elicits vasoconstriction in vivo. The mechanism for this action is the activation of H1 receptors, which are expressed on vascular smooth muscle cells. news-medical.netwikipedia.org Stimulation of these Gq-protein-coupled receptors initiates an intracellular signaling pathway leading to an increase in intracellular calcium, which in turn causes smooth muscle contraction and narrowing of the blood vessels. news-medical.net

In some specific vascular beds, the response to 2-Pyridylethylamine can be more complex. For instance, in isolated canine lingual arteries, 2-pyridylethylamine induced a biphasic response characterized by an initial vasoconstriction followed by vasodilation, both of which were mediated by H1 receptors. nih.gov However, its primary characterized effect in broader in vivo systems is vasoconstriction.

High Mobility Group Box-1 (HMGB1) Release from Vascular Endothelial Cells

Recent research has identified a critical role for histamine in stimulating the release of High Mobility Group Box-1 (HMGB1) from vascular endothelial cells. researchgate.netdoaj.orgnih.gov HMGB1 is a nuclear protein that, when released into the extracellular space, acts as a pro-inflammatory cytokine. researchgate.netnih.gov Studies using cultured human endothelial cells (EA.hy 926) have demonstrated that histamine induces the translocation of HMGB1 from the nucleus to the cytoplasm and its subsequent release from the cells in a time- and concentration-dependent manner. researchgate.netdoaj.orgnih.gov

This process is significant as extracellular HMGB1 is known to contribute to inflammatory responses and increased vascular permeability. researchgate.netnih.gov

Crucially, research has demonstrated that 2-pyridylethylamine, as a selective H1-receptor agonist, successfully mimics the effects of histamine on HMGB1 translocation and release. researchgate.netdoaj.orgnih.govnih.gov In contrast, an H2-receptor agonist did not produce the same effect. doaj.orgnih.govnih.gov This confirms that the activation of the H1 receptor by agonists like 2-pyridylethylamine is the direct pathway leading to this pro-inflammatory event in vascular endothelial cells. researchgate.netdoaj.org

Interactive Data Table: Role of Histamine Receptor Agonists in Cellular Responses

| Agonist | Receptor Selectivity | Effect on IL-18 Cascade | Effect on HMGB1 Release |

| 2-Pyridylethylamine | H1 | No reported effect nih.gov | Induces release researchgate.netdoaj.orgnih.gov |

| 4-methylhistamine | H2 | Mimics histamine's regulatory effect | No effect doaj.orgnih.gov |

Interactive Data Table: Summary of 2-Pyridylethylamine's Vascular Effects

| Research Area | Finding | Primary Receptor Involved | Reference |

| Vasoconstriction | Induces vasoconstriction in vivo. | H1 | |

| HMGB1 Release | Mimics histamine-induced HMGB1 translocation and release from endothelial cells. | H1 | researchgate.netdoaj.orgnih.gov |

Advanced Research Applications and Methodological Considerations

In Vitro and In Vivo Experimental Models

The utility of 2-Pyridylethylamine dihydrochloride (B599025) extends across a range of experimental models, from whole-organism studies in rats to specific cell culture systems.

Rat Models for Nociception and Cardiovascular Studies

In conscious, freely moving rats, the central administration of 2-pyridylethylamine (PEA) has been shown to induce dose-dependent pressor responses and bradycardia. nih.gov These cardiovascular effects are mediated through histamine (B1213489) H1 receptors in the brain. nih.gov Specifically, the H1 antagonist chlorpheniramine (B86927) was found to block the pressor response but not the bradycardia produced by PEA. nih.gov This suggests a distinct mechanism for the heart rate effects. These studies, which monitor blood pressure and heart rate via indwelling catheters following intracerebroventricular drug administration, highlight the role of central H1 receptors in cardiovascular regulation. nih.gov

Furthermore, 2-Pyridylethylamine has been utilized in rat models of pain to investigate its antinociceptive properties. For instance, its intra-articular injection has been shown to reduce joint injury induced by formalin in rats, a model for studying inflammatory pain. medchemexpress.com This effect is linked to the spinal cord release of neuropeptide Y (NPY), indicating a complex interplay between histaminergic and other neurotransmitter systems in pain modulation. medchemexpress.com

Cell Culture Systems

2-Pyridylethylamine dihydrochloride is instrumental in dissecting cellular mechanisms in various cell types.

Myofibroblasts: In cultures of myofibroblasts isolated from intact rat hearts and from wound granulation tissue, 2-pyridylethylamine dihydrochloride, acting as a histamine H1 receptor agonist, has been observed to increase collagen content. spandidos-publications.comnih.govnih.gov This effect was significant at various concentrations. spandidos-publications.com Interestingly, while the H1 agonist increased collagen deposition, the H1 receptor antagonist ketotifen (B1218977) did not block the action of histamine, suggesting a potentially unspecific effect of 2-pyridylethylamine dihydrochloride in this particular context. spandidos-publications.com These studies identify myofibroblasts as cells positive for α-smooth muscle actin, vimentin, and desmin. nih.gov

Vascular Endothelial Cells: In the human vascular endothelial cell line EA.hy 926, 2-pyridylethylamine, as an H1-specific agonist, mimics the effects of histamine in inducing the release of High Mobility Group Box-1 (HMGB1), a key inflammatory mediator. nih.gov This response was not observed with an H2-receptor agonist. nih.gov Research has also shown that histamine can up-regulate the expression of Toll-like receptor 2 (TLR2) and TLR4 proteins in human umbilical vein endothelial cells (HUVEC), an effect that is inhibited by an H1 receptor antagonist. nih.gov

Melanoma Cells: While direct studies on melanoma cells using 2-pyridylethylamine dihydrochloride are not detailed, research on metastatic melanoma has involved treatment regimens that include histamine dihydrochloride in combination with interleukin-2. nih.govnih.gov These studies have explored the potential of histamine to modulate the immune response against tumor cells. nih.gov

Use in Compound Libraries and Screening

2-Pyridylethylamine dihydrochloride is included in various compound libraries utilized for drug discovery and high-throughput screening. medchemexpress.comtocris.comfishersci.com These libraries are collections of synthetic molecules, natural products, and extracts used to identify compounds with potential therapeutic effects against a wide range of biological targets. fishersci.com Its presence in libraries such as the Tocriscreen 2.0 Max and other bioactive compound libraries allows researchers to systematically investigate the role of H1 receptor activation in diverse physiological and pathological processes. medchemexpress.comtocris.com

Analytical Techniques in Research

The purity and characterization of 2-Pyridylethylamine dihydrochloride are crucial for the reliability of research findings.

Spectroscopic Methods in Compound Characterization

Spectroscopic data is available for 2-Pyridylethylamine dihydrochloride, providing essential information for its identification and characterization. This includes mass spectrometry data which helps in confirming the molecular weight and structure of the compound. nih.gov Such data is critical for ensuring the identity and quality of the compound used in research.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 2-Pyridylethylamine dihydrochloride. tocris.com Suppliers often provide purity data, with typical purities being ≥98% or ≥99%. tocris.comscbt.com Reversed-phase HPLC methods have been developed for the analysis of related pyridine (B92270) compounds, demonstrating the utility of this technique in separating and quantifying these substances. nih.gov For instance, a method using a C18 stationary phase and a mobile phase of methanol (B129727) and an acetate (B1210297) buffer has been reported for a related compound. nih.gov Another HPLC method for histamine analysis utilizes a BIST A+ column with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer, which is compatible with mass spectrometry detection. sielc.com

Interactive Data Table: Research Findings for 2-Pyridylethylamine Dihydrochloride

| Experimental Model | Key Finding | Reference |

| Rat Cardiovascular Model | Induces pressor response and bradycardia via central H1 receptors. | nih.gov |

| Rat Nociception Model | Reduces formalin-induced joint injury. | medchemexpress.com |

| Myofibroblast Cell Culture | Increases collagen content. | spandidos-publications.comnih.govnih.gov |

| Vascular Endothelial Cells | Induces HMGB1 release via H1 receptors. | nih.gov |

Table of Compounds Mentioned

Flow Cytometry in Cell Identification and Analysis

Flow cytometry is a powerful technique used to identify and analyze cell populations based on their physical and chemical characteristics. In studies involving cellular responses to compounds like 2-Pyridylethylamine, flow cytometry can be employed to great effect. For instance, in the context of immunology research, specific T-cell subsets, such as Tfh13 cells which are implicated in allergic reactions, can be identified and quantified. nih.gov

The process often involves staining cells with fluorescently labeled antibodies that bind to specific cell surface markers. For example, to identify a particular lymphocyte population, antibodies against markers like CD4 are used. nih.gov Following stimulation, which can sometimes downregulate surface markers, specialized staining protocols, including post-fixation staining, are necessary to accurately identify the cells of interest. nih.gov The cells are then passed through the flow cytometer, where lasers excite the fluorophores, and detectors measure the emitted light, allowing for the enumeration and characterization of distinct cell populations. nih.gov

General steps for preparing cells for flow cytometric analysis include:

Cell counting and concentration adjustment. nih.gov

Incubation with fluorescently labeled antibodies. nih.gov

Washing steps to remove unbound antibodies. nih.gov

Resuspension in a suitable buffer for analysis. nih.gov

ELISA for Biomarker Detection (e.g., HMGB1, cAMP, IP1)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for detecting and quantifying biomarkers in biological samples such as plasma, serum, and cell culture supernatants. biocompare.comeaglebio.com This technique is particularly relevant in studies investigating the downstream effects of receptor activation by compounds like 2-Pyridylethylamine.

High Mobility Group Box 1 (HMGB1): HMGB1 is a protein that acts as a danger-associated molecular pattern (DAMP) and is involved in inflammatory responses. assaygenie.comibl-international.com ELISA kits for HMGB1 are commercially available and are used to measure its concentration in various sample types. biocompare.comeaglebio.comassaygenie.com These kits typically employ a sandwich ELISA format, where a capture antibody pre-coated on a microplate binds to HMGB1 in the sample. A second, enzyme-conjugated detection antibody then binds to the captured HMGB1, and a substrate is added to produce a measurable color change proportional to the amount of HMGB1 present. eaglebio.com

Cyclic AMP (cAMP): As a second messenger, cAMP is crucial in the signaling cascade of many G protein-coupled receptors (GPCRs), including the histamine H₂ receptor. nih.gov Studies investigating the effects of ligands on these receptors often measure changes in intracellular cAMP levels. While 2-Pyridylethylamine is primarily a histamine H₁ agonist, it has also been shown to have agonist activity at the H₂ receptor, which is coupled to Gs and stimulates cAMP production. nih.gov ELISA kits are a common tool for quantifying cAMP levels in cell lysates.

IP1 (Inositol Monophosphate): The histamine H₁ receptor is a Gq-coupled receptor, and its activation leads to the production of inositol (B14025) phosphates, including IP1. Therefore, measuring IP1 accumulation is a direct way to assess the activity of H₁ receptor agonists like 2-Pyridylethylamine. Competitive immunoassays are available for the quantification of IP1 in cell-based assays.

| Biomarker | Assay Type | Typical Sample Types | Detection Principle |

| HMGB1 | Sandwich ELISA | Plasma, Serum, Cell Culture Supernatants | Quantitative measurement of total HMGB1 protein. eaglebio.comassaygenie.com |

| cAMP | Competitive ELISA | Cell Lysates | Quantitative measurement of intracellular cyclic AMP. nih.gov |

| IP1 | Competitive Immunoassay | Cell Lysates | Quantitative measurement of inositol monophosphate accumulation. |

Structure-Activity Relationship (SAR) Studies of 2-Pyridylethylamine Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.combiomolther.org Pyridine and its derivatives are common scaffolds in drug design due to their diverse biological activities. mdpi.com

For 2-Pyridylethylamine, which is a derivative of phenethylamine (B48288), SAR studies would involve synthesizing and testing a series of related compounds to determine which structural features are critical for affinity and efficacy at the histamine H₁ receptor. biomolther.org Key modifications could include:

Substitution on the Pyridine Ring: Adding different functional groups at various positions on the pyridine ring can alter the compound's electronic properties and steric profile, which can impact receptor binding.

Modification of the Ethylamine (B1201723) Side Chain: Altering the length of the alkyl chain or introducing substituents can affect the molecule's flexibility and interaction with the receptor's binding pocket.

N-Alkylation: Adding alkyl groups to the terminal amine can influence the compound's basicity and its ability to form hydrogen bonds. biomolther.org

By systematically modifying the structure of 2-Pyridylethylamine and evaluating the biological activity of the resulting derivatives, researchers can build a comprehensive SAR model. This model can then guide the design of new compounds with improved potency, selectivity, or other desirable properties. For example, studies on other pyridine derivatives have shown that the number and position of methoxy (B1213986) groups can significantly affect antiproliferative activity. mdpi.com Similarly, SAR studies on phenethylamine derivatives have revealed that substitutions on the phenyl ring can impact their affinity for serotonin (B10506) receptors. biomolther.org

Considerations for Research Design and Interpretation

When using 2-Pyridylethylamine in research, several factors must be carefully considered to ensure the validity and accurate interpretation of the results.

While 2-Pyridylethylamine is primarily known as a histamine H₁ receptor agonist, it is crucial to recognize that it can also exhibit activity at other receptors. For instance, it has been shown to have agonist effects at the histamine H₂ receptor. nih.gov This lack of absolute specificity means that observed physiological effects may not be solely attributable to H₁ receptor activation. Therefore, it is essential to use selective antagonists for other potential receptor targets to dissect the specific contribution of the H₁ receptor to the observed response. Furthermore, the affinity of an antagonist can be used to define the receptor subtype present in a given tissue. nih.gov

Establishing a clear dose-response relationship is fundamental in pharmacology. wikipedia.org This involves testing a range of concentrations of 2-Pyridylethylamine to determine the concentration at which a response begins (threshold), the concentration at which the response is maximal, and the concentration that produces 50% of the maximal response (EC₅₀). wikipedia.org The dose-response curve, which is typically sigmoidal, provides valuable information about the potency and efficacy of the compound. wikipedia.org It is important to perform these studies in the specific experimental system being used, whether it be isolated tissues, cultured cells, or in vivo models, as the dose-response relationship can vary between systems.

The physiological effects of 2-Pyridylethylamine are not determined in isolation. The histamine system interacts with numerous other neurotransmitter and modulator systems in the body. For example, histamine can influence the release and activity of other neurotransmitters, and in turn, its effects can be modulated by them. When designing and interpreting experiments with 2-Pyridylethylamine, it is important to consider these potential interactions. The experimental design might include the use of agents that block or potentiate other neurotransmitter systems to understand the integrated physiological response to histamine receptor activation.

Future Directions in 2 Pyridylethylamine Dihydrochloride Research

Exploration of Novel Therapeutic Targets and Mechanisms

The primary and well-documented mechanism of 2-Pyridylethylamine dihydrochloride (B599025) is the activation of the histamine (B1213489) H1 receptor, a G-protein-coupled receptor (GPCR) typically linked to Gαq/11 proteins. nih.govnih.gov This activation triggers a cascade of intracellular events, including the stimulation of phospholipase C, leading to increased intracellular calcium and the activation of protein kinase C. nih.gov These pathways are responsible for the classical effects of H1 receptor stimulation, such as smooth muscle contraction and increased vascular permeability. youtube.comyoutube.com

Future research will likely move beyond these canonical pathways to explore more nuanced aspects of H1 receptor signaling initiated by agonists like 2-Pyridylethylamine dihydrochloride. A key area of investigation is the concept of biased agonism , where a ligand can preferentially activate certain downstream signaling pathways over others. nih.govnih.govsci-hub.se For the H1 receptor, this could mean that an agonist might favor G-protein activation, β-arrestin recruitment, or the transactivation of other receptors, each leading to distinct cellular outcomes. nih.govmdpi.complos.org Studies using advanced techniques like BRET-based biosensors are beginning to dissect these biased signaling profiles for various H1R ligands, and applying these to 2-Pyridylethylamine dihydrochloride could reveal previously unappreciated functional selectivity. nih.govmdpi.com

Furthermore, research is expanding into novel therapeutic areas where H1 receptor modulation is implicated. For instance, studies have used 2-Pyridylethylamine dihydrochloride to demonstrate that H1 receptor signaling can promote the lytic reactivation of the Kaposi's sarcoma-associated herpesvirus (KSHV), suggesting a role in viral pathogenesis. plos.org This opens up an entirely new avenue for investigating H1 agonists and antagonists in the context of infectious diseases. plos.org

Development of Advanced Derivatives with Enhanced Selectivity or Potency

The chemical scaffold of 2-Pyridylethylamine provides a fertile ground for the development of advanced derivatives with tailored pharmacological properties. nih.govnih.gov The goal of such medicinal chemistry efforts is to design molecules with improved potency, enhanced selectivity for the H1 receptor over other histamine receptor subtypes (H2, H3, H4), or even to create derivatives with biased signaling properties. wikipedia.org

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the pyridine (B92270) ring or the ethylamine (B1201723) side chain of the molecule, researchers can determine which chemical features are essential for receptor binding and activation. nih.govnih.govmdpi.com For example, adding or repositioning substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups on the pyridine ring can significantly alter a compound's antiproliferative or receptor-binding activity. nih.gov Conversely, adding bulky groups or halogens can sometimes decrease activity. nih.gov

A prime example of a derivative of 2-pyridylethylamine is Betahistine (B147258) (N-methyl-2-pyridylethylamine dihydrochloride). youtube.com This molecule is considered a weak H1 receptor agonist but a potent H3 receptor antagonist. wikipedia.orgyoutube.com This dual activity makes it clinically useful for conditions like Meniere's disease. youtube.com The development of Betahistine showcases how a simple modification (in this case, N-methylation) can dramatically shift the selectivity profile of the parent compound.

Future work in this area will involve the synthesis and biological evaluation of novel analogues. nih.govnih.govresearchgate.netresearchgate.net This could include:

Introducing conformational constraints: Modifying the flexible ethylamine linker to lock the molecule into a specific conformation that is optimal for H1 receptor binding, potentially increasing potency and selectivity.

Bioisosteric replacements: Replacing parts of the molecule with other chemical groups that retain similar physical or chemical properties to explore new chemical space and intellectual property.

Creating biased agonists: Designing derivatives that, based on computational modeling and SAR, are predicted to stabilize specific active conformations of the H1 receptor, thereby directing signaling towards desired therapeutic pathways while avoiding those that cause side effects.

The table below summarizes key derivatives and their relationship to 2-Pyridylethylamine.

| Compound Name | Base Structure | Modification | Primary Target(s) |

| 2-Pyridylethylamine | Pyridine-ethylamine | None | H1 Receptor Agonist |

| Betahistine | Pyridine-ethylamine | N-methyl group | Weak H1 Agonist, Strong H3 Antagonist |

Integration with Systems Biology and Multi-Omics Approaches

To move beyond a single-target, single-pathway understanding of 2-Pyridylethylamine dihydrochloride's effects, future research must integrate systems biology and multi-omics approaches. nih.govmdpi.com These powerful techniques, including transcriptomics (RNA-seq), proteomics, and metabolomics, can provide an unbiased, global view of the cellular changes induced by H1 receptor activation. biorxiv.orgpnas.org

By treating cells or tissues with 2-Pyridylethylamine dihydrochloride and analyzing the subsequent changes in thousands of genes, proteins, and metabolites, researchers can construct comprehensive network models of its mechanism of action. plos.orgnih.gov This approach can:

Identify Novel Downstream Effectors: Multi-omics can reveal changes in genes and proteins not previously known to be associated with H1 signaling, uncovering new biological functions. nih.gov For example, a study using a multi-omics machine learning model found that the effects of some compounds are unpredictable from their primary target alone and revealed unexpected connections between the H1 receptor and pathways like autophagy. nih.gov

Elucidate Complex Regulatory Networks: GPCR signaling is not linear but involves extensive crosstalk and feedback loops. plos.orgbiorxiv.org An unbiased approach can map these complex interactions, such as the transactivation of kinase receptors following GPCR stimulation. plos.org

Characterize Cell-Type Specific Responses: The effects of H1 activation can vary significantly between different cell types (e.g., endothelial cells, smooth muscle cells, neurons, immune cells). nih.govyoutube.com Applying omics technologies to different primary cells treated with 2-Pyridylethylamine dihydrochloride can delineate these context-specific responses.

Predict Phenotypic Outcomes: By building computational models based on omics data, it may become possible to predict the physiological consequences of H1 activation in different biological contexts, from allergic inflammation to neurotransmission. mdpi.com

An example of a potential multi-omics experimental workflow is outlined below.

| Step | Technique | Objective |

| 1. Perturbation | Cell/Tissue culture with 2-Pyridylethylamine dihydrochloride | Induce H1 receptor-mediated cellular changes |

| 2. Data Acquisition | RNA-Sequencing (Transcriptomics) | Quantify genome-wide changes in gene expression |

| Mass Spectrometry (Proteomics/Metabolomics) | Quantify changes in protein and metabolite levels | |

| 3. Data Integration | Bioinformatic & Systems Biology Analysis | Construct signaling networks and identify key pathways |

| 4. Validation | Functional Assays (e.g., siRNA, CRISPR) | Confirm the role of newly identified network components |

Translational Research Implications for Human Health and Disease

Ultimately, research into 2-Pyridylethylamine dihydrochloride aims to generate knowledge that can be translated into improved human health outcomes. By serving as a specific H1 receptor probe, this compound helps to clarify the role of this receptor in various diseases, paving the way for novel therapeutic strategies.

One of the most significant areas of translational impact is in allergic and inflammatory diseases . nih.govnih.gov Studies have shown that H1 receptor activation is critical for the migration of Th2 cells into tissues during an allergic response, a key event in the pathogenesis of asthma. nih.govnih.gov Using agonists like 2-Pyridylethylamine dihydrochloride in preclinical models allows researchers to dissect these mechanisms, potentially identifying new targets for anti-inflammatory drugs beyond simple receptor blockade. nih.gov

In neuroscience , histamine is a key neurotransmitter regulating wakefulness, and H1 receptors are involved in this process. youtube.com Furthermore, research using 2-Pyridylethylamine dihydrochloride has shown that H1 receptor signaling in specific brain regions, like the parafacial region, can increase the activity of chemosensitive neurons and modulate respiratory activity. nih.gov This has important implications for understanding and potentially treating respiratory control disorders. nih.gov

The role of H1 receptors in cardiovascular function and disease also remains an active area of research. nih.gov The vasoconstrictor effects mediated by H1 receptor activation are well-known, and understanding the precise downstream pathways using specific agonists can inform the development of therapies for conditions involving vascular dysregulation.

Finally, emerging evidence suggests that histamine signaling could play a role in cancer and infectious diseases. plos.org The finding that H1 receptor activation can promote viral reactivation highlights a potential pro-pathogenic role that could be targeted therapeutically. plos.org Continued use of 2-Pyridylethylamine dihydrochloride in these novel contexts will be crucial for validating the H1 receptor as a target and guiding the development of new treatments.

Q & A

Q. What are the key considerations for synthesizing 2-Pyridylethylamine dihydrochloride in a laboratory setting?

Methodological Answer: Synthesis typically involves polar solvents (e.g., water or alcohols) and may employ nucleophilic substitution, oxidation, or reduction reactions. For example, reducing agents like sodium borohydride can yield amine derivatives. Reaction conditions (temperature, pH) must be tightly controlled to avoid side products. Post-synthesis purification via recrystallization or chromatography is critical to isolate the dihydrochloride salt. Stability during synthesis should be monitored using techniques like HPLC or NMR . For one-step synthesis, AI-powered tools leveraging databases like Reaxys or PISTACHIO can predict feasible routes .

Q. How does 2-Pyridylethylamine dihydrochloride interact with histamine H1 receptors, and what experimental methods validate this interaction?

Methodological Answer: The compound’s dual amine groups enable hydrogen bonding with H1 receptors, enhancing binding affinity. Radioligand displacement assays (e.g., using [³H]-mepyramine) quantify receptor affinity, while functional assays (e.g., GTPγS binding) measure efficacy. Kinetic studies using stopped-flow fluorimetry reveal rapid association/dissociation rates, consistent with its role in transient physiological responses . Contractile response assays in isolated tissues (e.g., guinea pig ileum) can confirm agonist activity by measuring shifts in histamine concentration-response curves .

Q. What safety protocols should be followed when handling 2-Pyridylethylamine dihydrochloride given its limited toxicological data?

Methodological Answer: Due to insufficient toxicological studies, adhere to precautionary measures:

- Use respiratory protection (e.g., NIOSH-certified masks) to avoid inhalation .

- Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Conduct experiments in fume hoods with proper ventilation.

- Store in airtight, light-protected containers at 2–8°C . Toxicity screening using in vitro models (e.g., HepG2 cells) is recommended before in vivo studies .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study the partial agonist activity of 2-Pyridylethylamine dihydrochloride on H1 receptors?

Methodological Answer:

- Preincubation with Modulators: Use 1 mM dithiothreitol (DTT) for 30 minutes to reduce disulfide bonds in receptor preparations, enhancing partial agonist efficacy .

- Concentration-Response Curves: Compare EC₅₀ values in the presence of full agonists (e.g., histamine) to assess intrinsic activity. Parallel leftward shifts indicate allosteric modulation .

- Statistical Modeling: Apply the operational model of agonism to quantify efficacy (τ) and affinity (Kₐ) .

Q. What methodologies are recommended for assessing the stability and degradation products of 2-Pyridylethylamine dihydrochloride under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Analyze degradation via GC-FID or LC-MS to identify byproducts (e.g., pyridine derivatives) .

- Photostability Testing: Use ICH Q1B guidelines with UV light exposure (320–400 nm) to detect light-sensitive degradation .

- Long-Term Storage: Monitor pH changes in aqueous solutions and use cryopreservation (-80°C) for multi-year stability .

Q. How should contradictory data in binding affinity assays between 2-Pyridylethylamine dihydrochloride and other H1 agonists be analyzed?

Methodological Answer:

- Receptor Preparation: Ensure uniformity in receptor sources (e.g., transfected HEK293 vs. native tissues) to avoid variability .

- Ligand Purity: Validate compound purity (>98%) via NMR or mass spectrometry to exclude impurities affecting results .

- Data Normalization: Use reference agonists (e.g., histamine) as internal controls. Apply two-way ANOVA to compare log(EC₅₀) values across studies .

Q. What structural features of 2-Pyridylethylamine dihydrochloride contribute to its receptor binding kinetics, and how can these be compared to other histaminergic agents?

Methodological Answer:

- Conformational Flexibility: The pyridyl-ethylamine backbone allows adaptation to receptor active sites, unlike rigid analogs like 2-thiazolylethylamine. Molecular dynamics simulations can map binding poses .

- Hydrogen Bonding: The primary amine forms salt bridges with Glu179 in H1 receptors, while the pyridyl nitrogen interacts with Asp107. Compare with 2-methylhistamine using mutagenesis studies .

- Lipophilicity: LogP values (experimentally determined via shake-flask method) correlate with membrane permeability. Higher lipophilicity than histamine explains faster cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。